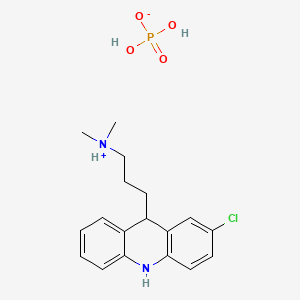
Clomacran phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氯吗克兰磷酸盐是一种以其抗精神病特性而闻名的化合物。它属于二氢吖啶类,由史密斯克莱因弗奇公司(现为葛兰素史克)在 1970 年代研制。它以 Devryl 和 Olaxin 的品牌名称销售,主要用于治疗精神分裂症。 它于 1982 年在英国因肝毒性而被撤市 .
准备方法
合成路线和反应条件
氯吗克兰磷酸盐可以从 2-氯吖啶酮开始合成,2-氯吖啶酮与来自 3-氯-N,N-二甲基丙胺的格氏试剂反应生成叔醇。通过酸或简单加热脱水得到相应的烯烃。 催化还原完成了氯吗克兰的合成 .
工业生产方法
氯吗克兰磷酸盐的工业生产方法在公共领域中没有得到很好的记录。 该合成通常涉及标准的有机合成技术,例如格氏反应、脱水和催化还原。
化学反应分析
反应类型
氯吗克兰磷酸盐会发生几种类型的化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢。
还原: 这种反应涉及添加氢气或去除氧气。
取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 例如高锰酸钾或三氧化铬。
还原剂: 例如氢化铝锂或硼氢化钠。
取代试剂: 例如卤素或亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会生成羧酸,而还原可能会生成醇。
科学研究应用
化学: 它被用作抗精神病药物研究中的模型化合物。
生物学: 它已被研究用于其对神经递质系统的影响。
医学: 它被用于治疗精神分裂症和其他精神疾病。
作用机制
氯吗克兰磷酸盐通过与大脑中的神经递质系统相互作用发挥其作用。 它主要针对多巴胺受体,多巴胺受体参与情绪和行为的调节。 通过阻断这些受体,氯吗克兰磷酸盐有助于缓解精神病症状 .
相似化合物的比较
类似化合物
氯丙嗪: 另一种针对多巴胺受体的抗精神病药物。
氟哌啶醇: 一种用于治疗精神分裂症的强效抗精神病药物。
利培酮: 一种作用机制类似的较新型抗精神病药物。
独特性
氯吗克兰磷酸盐在其化学结构及其与多巴胺受体的特定相互作用方面是独一无二的。 与其他一些抗精神病药物不同,它被发现具有明显的肝毒性,这导致它被撤市 .
常见问题
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of Clomacran phosphate, and how should they be validated?
- Methodology :
- Use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities .
- Validate results via Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Elemental Analysis (EA) to verify stoichiometric ratios .
- Calculate the 95% confidence interval for replicate measurements to assess precision .
- Key Challenge : Distinguishing between residual solvents and degradation products requires optimized chromatographic conditions (e.g., gradient elution).
Q. How can researchers establish a reproducible synthesis protocol for this compound?
- Methodology :
- Document reaction parameters (temperature, solvent ratios, catalyst concentration) in the Experimental Section , adhering to journal guidelines for clarity .
- Include Supporting Information for non-critical steps (e.g., intermediate purification) to avoid cluttering the main manuscript .
- Cross-reference protocols with class-specific organophosphate synthesis literature to identify potential pitfalls (e.g., hydrolysis sensitivity) .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s pharmacokinetic properties across studies?
- Methodology :
- Conduct a systematic review using Cochrane criteria: aggregate data from diverse sources, apply statistical tests (e.g., meta-analysis), and assess bias via funnel plots .
- Use error propagation analysis for concentration-dependent variables (e.g., bioavailability) to quantify uncertainty .
- Explore molecular dynamics simulations to model interactions affecting absorption variability .
- Key Insight : Contradictions may arise from differences in assay matrices (e.g., plasma vs. buffer) or species-specific metabolic pathways.
Q. What strategies are effective for integrating this compound’s in vitro findings with in vivo toxicological outcomes?
- Methodology :
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro cytotoxicity data to organ-level effects .
- Validate models using dose-response datasets from animal studies, ensuring alignment with ethical guidelines for minimal sample sizes .
- Incorporate class-level organophosphate data to fill gaps in mechanistic understanding, explicitly stating extrapolation limitations .
Q. Methodological Frameworks
Q. How can researchers design a hypothesis-driven study to investigate this compound’s mechanism of action?
- Framework :
- Formulate questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Example: “Does this compound inhibit Enzyme X via competitive binding, and how does this vary with pH?”
- Use PICO (Population, Intervention, Comparison, Outcome) to structure experimental groups (e.g., wild-type vs. enzyme-knockout models) .
Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?
- Approach :
- Apply non-linear regression (e.g., Hill equation) to model dose-response curves .
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons, reporting effect sizes and confidence intervals .
- Address outliers via Grubbs’ test or robust statistical methods to avoid data exclusion bias .
Q. Data Synthesis and Reporting
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?
- Guidelines :
- Include raw spectral data in Supporting Information, annotated with acquisition parameters (e.g., solvent, temperature) .
- Discuss potential causes (e.g., tautomerism, solvent polarity) in the Results section, avoiding speculative claims .
Q. What steps ensure ethical reporting of this compound’s adverse effects in preclinical studies?
- Protocol :
- Follow ARRIVE guidelines for animal studies: detail sample sizes, randomization, and blinding procedures .
- Disclose conflicts of interest and funding sources in the Acknowledgments section .
Q. Comparative Analysis Table
| Parameter | Analytical Method | Key Metric | Validation Step |
|---|---|---|---|
| Purity | HPLC-UV | Peak area ratio | Spike recovery (98–102%) |
| Structure | NMR | Chemical shift consistency | Compare with reference spectra |
| Stoichiometry | Elemental Analysis | % C, H, N deviation ≤ 0.3% | Replicate analyses (n=5) |
属性
CAS 编号 |
22199-46-8 |
|---|---|
分子式 |
C18H24ClN2O4P |
分子量 |
398.8 g/mol |
IUPAC 名称 |
3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine;phosphoric acid |
InChI |
InChI=1S/C18H21ClN2.H3O4P/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18;1-5(2,3)4/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3;(H3,1,2,3,4) |
InChI 键 |
SKKDWRIEPIZVOR-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)[O-] |
规范 SMILES |
CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)O |
相关CAS编号 |
5310-55-4 (Parent) |
同义词 |
2-chloro-9-(3-dimethylaminopropyl)acridan clomacran clomacran phosphate clomacran phosphate (1:1) SK and F 14,336 SK and F 14336 SK and F-14336 SKF 14336 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















